

# Commercial Availability and Technical Guide to Sofosbuvir D6 for Research Applications

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of **Sofosbuvir D6**, a deuterated analog of the direct-acting antiviral agent Sofosbuvir. This document is intended for researchers, scientists, and drug development professionals who require a stable isotope-labeled internal standard for the quantitative analysis of Sofosbuvir in various biological matrices. This guide includes a summary of commercial suppliers, detailed experimental protocols for its use in bioanalytical methods, and a description of the metabolic fate of Sofosbuvir.

### **Commercial Suppliers and Availability**

**Sofosbuvir D6** (CAS No. 1868135-06-1) is available from several commercial suppliers catering to the research and pharmaceutical development community. It is primarily used as an internal standard in pharmacokinetic and bioequivalence studies due to its mass difference from the parent drug, allowing for precise quantification by mass spectrometry. The table below summarizes the offerings from various suppliers.



Supplier	Product Name(s)	Available Quantities	Purity	Notes
MedchemExpres s	Sofosbuvir-d6, PSI-7977-d6	2 mg	98.07%	Accompanied by a Certificate of Analysis (CoA). For research use only.[1]
Daicel Pharma Standards	Sofosbuvir-D6	Custom synthesis	High purity	Provides a comprehensive Certificate of Analysis (CoA) with detailed characterization data (1H NMR, 13C NMR, IR, MASS, and HPLC purity). Offers synthesis of unknown impurities and degradation products.
Simson Pharma Limited	Sofosbuvir-D6	Custom synthesis	High quality	Every compound is accompanied by a Certificate of Analysis.
Clearsynth	Sofosbuvir-d6	1 mg, 5 mg, 10 mg, 25 mg, 50 mg	High quality	Accompanied by a Certificate of Analysis.
A Chemtek	Sofosbuvir D6	Not specified	98+%	Provides basic product information.



#### **Physicochemical Properties and Storage**

Molecular Formula: C<sub>22</sub>H<sub>23</sub>D<sub>6</sub>FN<sub>3</sub>O<sub>9</sub>P[1]

• Molecular Weight: 535.49 g/mol [1]

Appearance: White to off-white solid[1]

Storage: Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

## Experimental Protocols General Synthesis Approach for Deuterated Sofosbuvir

While specific, detailed protocols for the synthesis of **Sofosbuvir D6** are not readily available in the public domain, the general synthetic routes for Sofosbuvir are well-documented in various patents and publications. The introduction of deuterium atoms would likely involve the use of deuterated starting materials or reagents at appropriate steps in the synthesis. For instance, the six deuterium atoms in commercially available **Sofosbuvir D6** are located on the isopropyl group of the L-alanine ester moiety. This suggests the use of deuterated isopropanol (isopropanol-d7 or a selectively deuterated variant) during the esterification step of the phosphoramidate synthesis.

The synthesis of the core nucleoside and the phosphoramidate moiety follows established chemical pathways, which can be adapted for the incorporation of the deuterated isopropyl group. Researchers requiring a custom synthesis of **Sofosbuvir D6** with specific labeling patterns should consult with specialized chemical synthesis providers.

## Quantification of Sofosbuvir in Human Plasma using Sofosbuvir D6 as an Internal Standard by LC-MS/MS

This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Sofosbuvir in human plasma, employing **Sofosbuvir D6** as an internal standard. This method is crucial for pharmacokinetic and bioequivalence studies.

1. Preparation of Stock and Working Solutions:



- Sofosbuvir Stock Solution (1 mg/mL): Accurately weigh and dissolve Sofosbuvir in an appropriate solvent such as methanol or DMSO.
- Sofosbuvir D6 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Sofosbuvir D6 in methanol.
- Working Solutions: Prepare serial dilutions of the Sofosbuvir stock solution in a mixture of methanol and water (e.g., 60:40 v/v) to create calibration standards and quality control (QC) samples at various concentrations.
- Internal Standard Working Solution: Dilute the Sofosbuvir D6 stock solution in the same diluent to a final concentration of 10 μg/mL.
- 2. Sample Preparation (Liquid-Liquid Extraction):
- To 100 μL of human plasma in a microcentrifuge tube, add 25 μL of the Sofosbuvir D6 internal standard working solution.
- Add 1 mL of a suitable extraction solvent (e.g., ethyl acetate or dichloromethane).
- Vortex the mixture for 5 minutes.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 200 μL of the mobile phase.
- Vortex and transfer to an autosampler vial for analysis.
- 3. LC-MS/MS Conditions:
- Liquid Chromatography (LC):
  - o Column: A C18 reversed-phase column (e.g., Gemini C18, 50 x 4.6 mm, 5 μm).



- Mobile Phase: A gradient or isocratic mixture of 0.5% formic acid in water and methanol (e.g., 30:70 v/v).
- Flow Rate: 0.3 0.6 mL/min.
- Injection Volume: 10 μL.
- Column Temperature: 25°C.
- Tandem Mass Spectrometry (MS/MS):
  - o Ionization Mode: Electrospray Ionization (ESI), positive mode.
  - Multiple Reaction Monitoring (MRM) Transitions:
    - Sofosbuvir: Precursor ion [M+H]<sup>+</sup> at m/z 530.2 → Product ion at m/z 243.0.
    - Sofosbuvir D6: Precursor ion [M+H]<sup>+</sup> at m/z 536.2 → Product ion at m/z 243.0 (or another suitable fragment). Note: The exact m/z will depend on the specific deuteration pattern. The precursor ion for a D6 variant on the isopropyl group would be m/z 536.2. The product ion resulting from the loss of the phosphoramidate side chain would be the same as the unlabeled compound.
  - Instrument Parameters: Optimize cone voltage, collision energy, and other parameters for maximum signal intensity.
- 4. Data Analysis:
- Construct a calibration curve by plotting the peak area ratio of Sofosbuvir to Sofosbuvir D6
  against the concentration of the calibration standards.
- Determine the concentration of Sofosbuvir in the plasma samples by interpolating their peak area ratios from the calibration curve.

#### **Metabolic Pathway of Sofosbuvir**

Sofosbuvir is a prodrug that undergoes intracellular activation to its pharmacologically active form, the uridine triphosphate analog GS-461203. This active metabolite is then incorporated



into the replicating hepatitis C virus (HCV) RNA by the NS5B polymerase, leading to chain termination and inhibition of viral replication. The metabolic activation and subsequent inactivation pathways are crucial for understanding the drug's efficacy and pharmacokinetic profile.



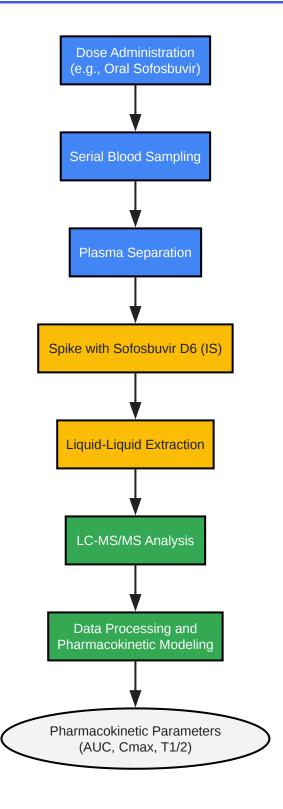
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Caption: Metabolic activation pathway of Sofosbuvir.

### **Experimental Workflow for a Pharmacokinetic Study**

The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of Sofosbuvir using **Sofosbuvir D6** as an internal standard.





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Caption: Workflow for a pharmacokinetic study of Sofosbuvir.

This technical guide provides essential information for researchers utilizing **Sofosbuvir D6**. By understanding its commercial availability, proper handling, and application in validated



analytical methods, scientists can ensure the generation of high-quality, reliable data in their drug development and research endeavors.

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#### References

- 1. medchemexpress.com [medchemexpress.com]
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